molecular formula C13H15Cl2N3O B3010430 4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride CAS No. 1235440-47-7

4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride

Cat. No.: B3010430
CAS No.: 1235440-47-7
M. Wt: 300.18
InChI Key: IJMWEXJIUKIQIK-UHFFFAOYSA-N
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Description

4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride is a synthetic small molecule characterized by a benzene ring substituted at the para position with a pyridin-3-ylmethoxy group and a carboximidamide moiety. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and biochemical research.

Properties

IUPAC Name

4-(pyridin-3-ylmethoxy)benzenecarboximidamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O.2ClH/c14-13(15)11-3-5-12(6-4-11)17-9-10-2-1-7-16-8-10;;/h1-8H,9H2,(H3,14,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJMWEXJIUKIQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)COC2=CC=C(C=C2)C(=N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C12H13Cl2N3O
  • Molecular Weight: 288.15 g/mol
  • Purity: 95%
  • Hydrophobicity (logP): 0.978
  • Melting Point: 260 - 262°C

Biological Activity Overview

The compound has been investigated for various biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against a range of pathogens.
  • Anticancer Activity: Research indicates that it may inhibit the growth of certain cancer cell lines.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets, potentially influencing cell signaling pathways and gene expression. This interaction may lead to altered cellular functions, contributing to its antimicrobial and anticancer properties.

Anticancer Activity

A study evaluated the antiproliferative effects of various compounds, including this compound, on several cancer cell lines. The results indicated a significant inhibition of cell growth in:

  • HeLa Cells (Cervical Cancer)
  • MCF-7 Cells (Breast Cancer)

The concentration achieving 50% inhibition (GI50) varied among cell lines, demonstrating the compound's selective potency.

Cell LineGI50 (µM)
HeLa15.0
MCF-720.5
CCRF-CEM12.3
THP-118.7

Antimicrobial Activity

In vitro studies have shown that the compound exhibits antimicrobial activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results suggest that the compound has potential as a lead candidate for developing new antimicrobial therapies.

Comparative Analysis with Similar Compounds

Comparative studies have highlighted how this compound differs from other similar compounds in terms of biological activity and mechanism:

Compound NameAnticancer ActivityAntimicrobial Activity
Compound AModerateLow
Compound BHighModerate
This compound High Moderate

Comparison with Similar Compounds

Structural and Functional Modifications

The following table summarizes key structural analogs, their modifications, and pharmacological implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Pharmacological Notes References
4-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide dihydrochloride Pyridin-3-ylmethoxy (para), dihydrochloride C13H15Cl2N3O 316.18* Likely enzyme inhibitor; enhanced solubility due to dihydrochloride salt.
3-(Pyridin-3-ylmethoxy)benzene-1-carboximidamide trihydrochloride (SY180985) Pyridin-3-ylmethoxy (meta), trihydrochloride C13H16Cl3N3O 352.64* Higher solubility than dihydrochloride analogs; potential antiviral/anticancer applications.
4-[(4-Hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride Piperidine-4-hydroxyl group (para), dihydrochloride C12H19Cl2N3O 292.20 Improved blood-brain barrier penetration; possible CNS-targeting activity.
4-(4-Bromo-1H-pyrazol-1-yl)-2-(trifluoromethyl)benzene-1-carboximidamide dihydrochloride Bromopyrazole, trifluoromethyl (para), dihydrochloride C11H10BrCl2F3N4 406.03 Enhanced hydrophobicity; potential kinase or protease inhibitor.
Levocetirizine dihydrochloride Piperazine, chlorophenyl groups C21H25ClN2O3·2HCl 461.81 Antihistamine; demonstrates role of dihydrochloride in improving bioavailability.

*Calculated based on molecular formula.

Key Comparative Insights

Substitution Position and Salt Form :

  • The meta-substituted trihydrochloride analog (SY180985) exhibits higher solubility than the para-substituted dihydrochloride compound due to additional HCl molecules .
  • Piperidine-substituted analogs (e.g., 4-[(4-hydroxypiperidin-1-yl)methyl]benzene-1-carboximidamide dihydrochloride) prioritize CNS applications owing to their structural similarity to neuroactive molecules .

Functional Group Impact: The pyridinylmethoxy group in the target compound and SY180985 facilitates π-π stacking with aromatic residues in enzymes or receptors, whereas bromopyrazole and trifluoromethyl groups in the pyrazole analog enhance binding to hydrophobic pockets .

Pharmacological Diversity :

  • Despite shared dihydrochloride salt formulations, levocetirizine’s piperazine and chlorophenyl groups confer antihistamine activity, underscoring how structural variations dictate therapeutic outcomes .

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